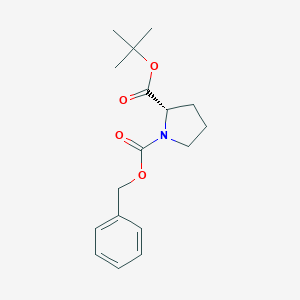

Z-Asp(OMe)-OH

Übersicht

Beschreibung

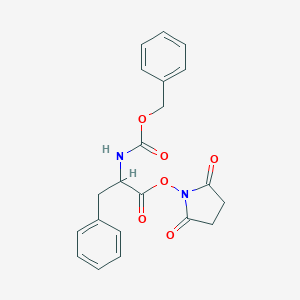

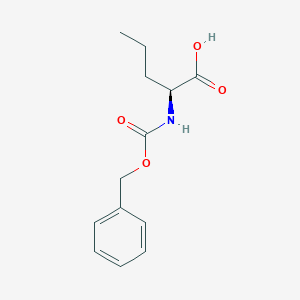

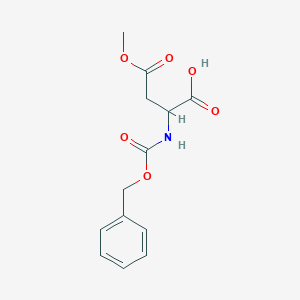

Z-Asp(OMe)-OH is an aspartic acid derivative . It falls within the category of amino acid derivatives and is primarily used for research purposes . Aspartic acid derivatives play a role in ergogenic supplementation, affecting anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie: Synthese von Aspartam

Z-Asp(OMe)-OH: wird bei der Synthese des Dipeptids Z-Asp-Phe-OMe verwendet, welches ein Vorläufer für den künstlichen Süßstoff Aspartam ist . Dieser Prozess beinhaltet die Verwendung von Enzymen wie Thermolysin, um die Bildung des Dipeptids zu katalysieren, das dann weiterverarbeitet wird, um Aspartam zu produzieren, einen weit verbreiteten Zuckeraustauschstoff in der Lebensmittelindustrie.

Biotechnologie: Peptidsynthese

In biotechnologischen Anwendungen dient This compound als Baustein für die Peptidsynthese . Es ist besonders wertvoll bei der Produktion von Peptiden mit spezifischen Sequenzen für Forschungs- und therapeutische Zwecke. Die geschützte Form der Verbindung ermöglicht selektive Reaktionen, was sie zu einem wichtigen Bestandteil beim schrittweisen Aufbau komplexer Peptide macht.

Enzymologie: Metalloprotease-Forschung

This compound: ist relevant in der Untersuchung von Metalloproteasen, einer Klasse von Enzymen, die wichtige Rollen in verschiedenen biologischen Prozessen spielen . Diese Enzyme, die oft Zink in ihren aktiven Zentren enthalten, sind am Proteinabbau und -processing beteiligt. Die Forschung an Metalloproteasen kann zur Entwicklung neuer Medikamente und therapeutischer Strategien für Krankheiten führen, die mit Proteasedysfunktion zusammenhängen.

Lebensmittelindustrie: Proteinhydrolyse

Die Verbindung wird in enzymatischen Prozessen für die Proteinhydrolyse in der Lebensmittelindustrie verwendet . Es kann als Substrat oder Inhibitor für bestimmte Proteasen wirken und so den Umfang des Proteinabbaus kontrollieren. Dies hat Anwendungen bei der Produktion von Geschmacksverstärkern, Zartmachern und anderen Lebensmittelzusatzstoffen.

Materialwissenschaft: Polymerforschung

In der Materialwissenschaft kann This compound in Polymere eingearbeitet werden, um bestimmte Eigenschaften zu verleihen . Beispielsweise kann die Einführung von Peptidsequenzen in Polymere Materialien mit neuartigen Funktionalitäten erzeugen, wie z.B. verbesserte Biokompatibilität oder gezielte Abbauraten, die in biomedizinischen Anwendungen nützlich sind.

Umweltwissenschaften: Bioremediation

This compound: kann auch in der Umweltwissenschaft eingesetzt werden, insbesondere bei Bioremediationsbemühungen . Durch das Verständnis, wie bestimmte Bakterien Metalloproteasen nutzen, um Umweltproteine abzubauen, können Forscher diese Prozesse nutzen, um schädliche Substanzen in der Umwelt abzubauen, wodurch die Umweltverschmutzung reduziert und die Abfallwirtschaft gefördert wird.

Wirkmechanismus

Target of Action

Z-Asp(OMe)-OH, an aspartic acid derivative, primarily targets bacterial extracellular metalloproteases (BEMPs) . These are a large group of metal-containing proteases secreted by heterotrophic bacteria . BEMPs are endoproteases that harbor one catalytic Zn 2+ in the active centers .

Mode of Action

It is known that metalloproteases, like bemps, function by activating a water molecule, which serves as a nucleophile in catalysis . This activation is facilitated by the presence of a metal ion, usually Zn 2+, in their active centers .

Biochemical Pathways

this compound, being an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .

Pharmacokinetics

It is soluble in dmso at 20 mm , suggesting that it may have good bioavailability in environments where DMSO is present.

Result of Action

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it may have significant effects on cellular metabolism and physiology.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action may be influenced by the presence of DMSO in the environment . .

Eigenschaften

IUPAC Name |

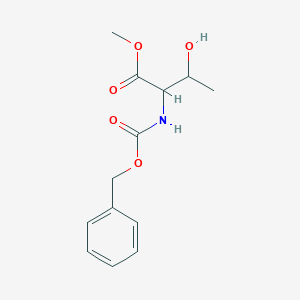

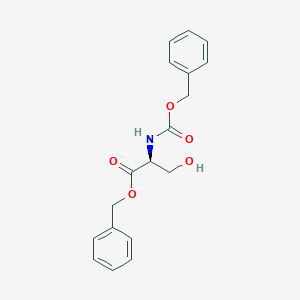

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMBNDDHIBIDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3160-47-2 | |

| Record name | 3160-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.